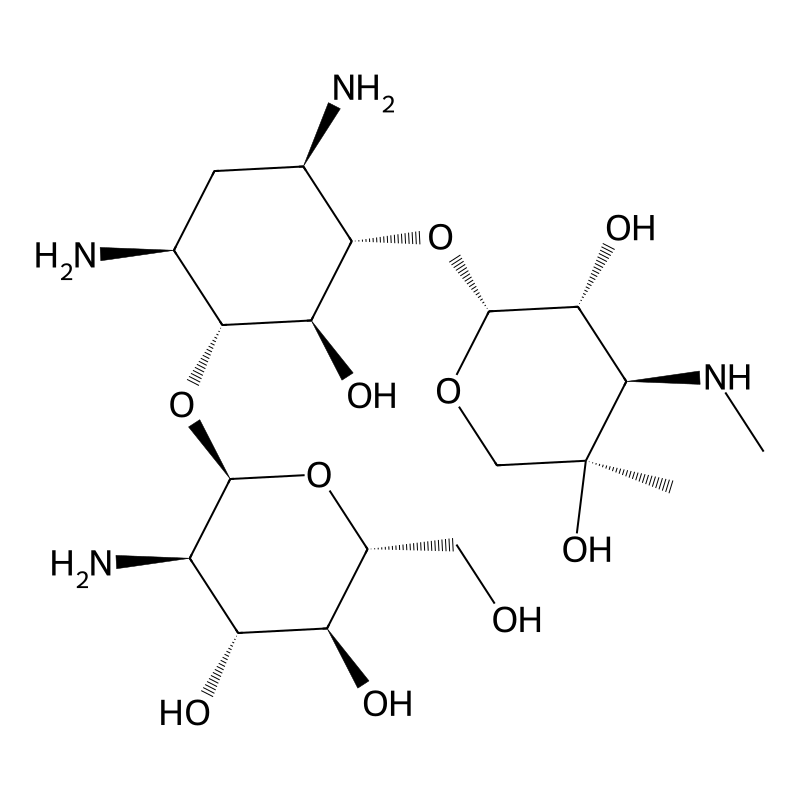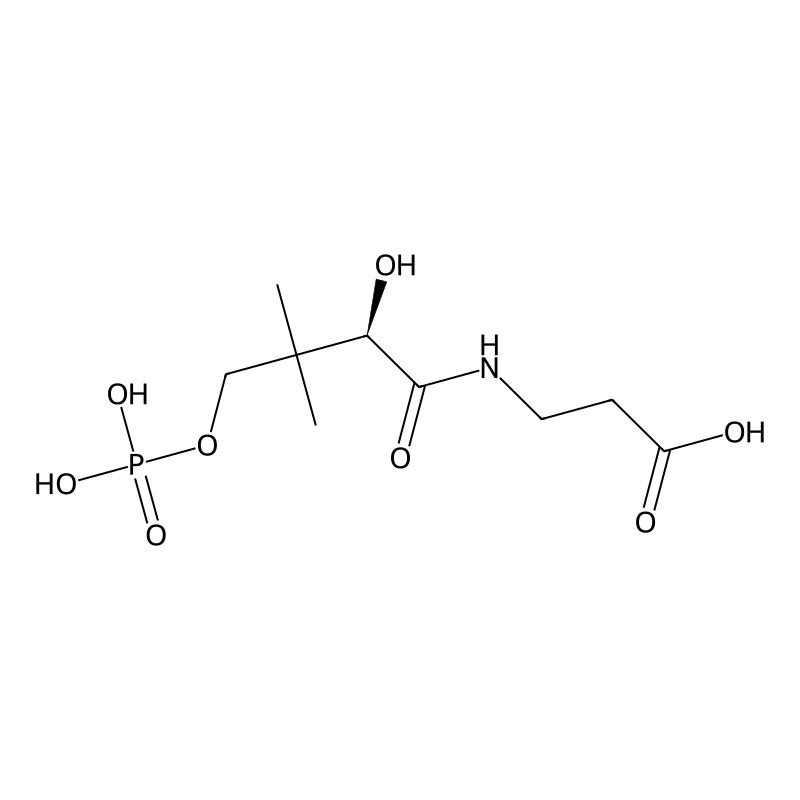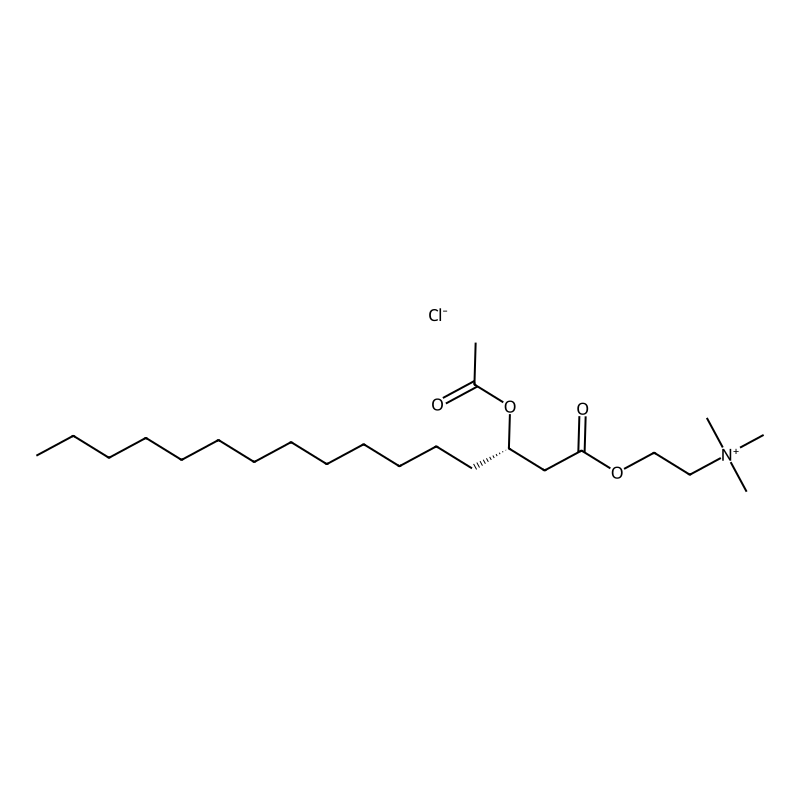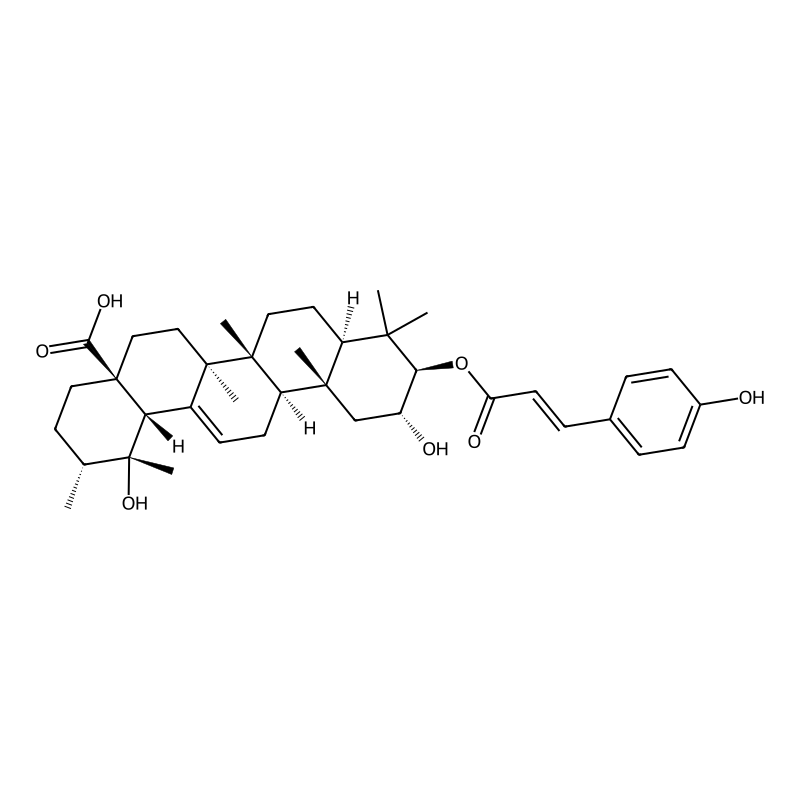8-Aminoquinoline-4-carboxylic acid
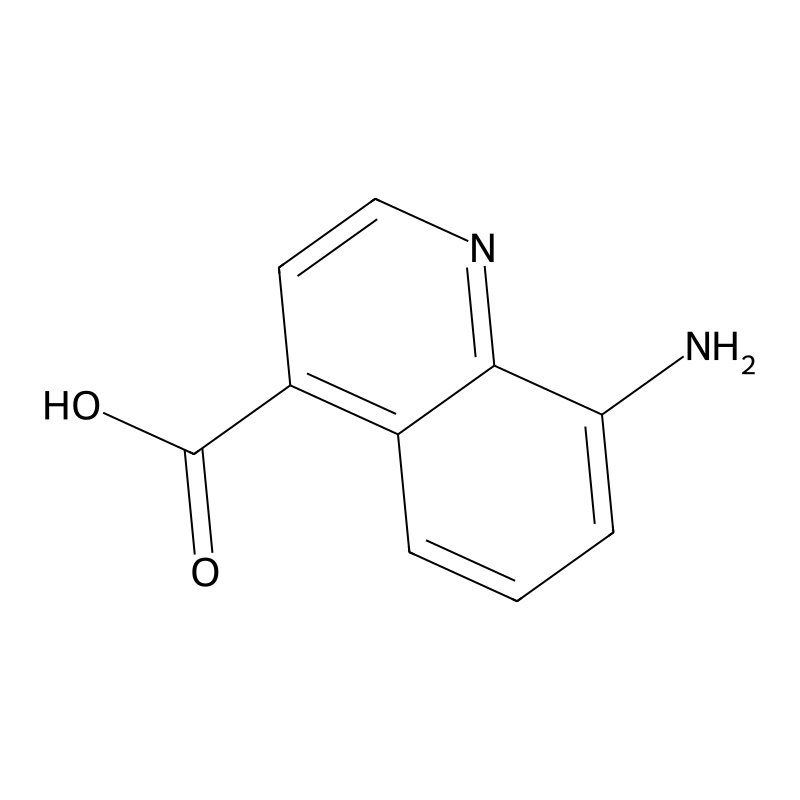
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Drug discovery and development
8-AQC can be used as a building block for the synthesis of quinoline-based derivatives with potential antimicrobial and antimalarial activities. Research suggests that these derivatives may offer advantages over existing drugs, such as improved efficacy, better target selectivity, and reduced side effects. However, further research and development are necessary to bring these potential drugs to clinical use.
Material science
Quinoline derivatives derived from 8-AQC exhibit interesting photoluminescent properties, making them potential candidates for various applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices []. These materials can potentially contribute to the development of next-generation displays, sensors, and lighting technologies.
Coordination chemistry
8-AQC can act as a ligand, forming complexes with various metal ions. These metal complexes can be used as catalysts for various chemical reactions, potentially leading to the development of new and efficient synthetic processes [].
8-Aminoquinoline-4-carboxylic acid is an organic compound with the molecular formula C10H8N2O2 and a molecular weight of approximately 188.186 g/mol. It features a quinoline ring structure, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The compound includes an amino group (-NH2) at the 8-position and a carboxylic acid group (-COOH) at the 4-position of the quinoline structure. This configuration contributes to its unique chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and materials science .
- Amidation: The carboxylic acid can react with amines to form amides, which are important in medicinal chemistry.
- Esterification: The carboxylic acid can react with alcohols to form esters, useful for synthesizing derivatives with varied solubility and reactivity.
- Nucleophilic Substitution: The amino group can act as a nucleophile in various substitution reactions, allowing for further functionalization of the compound.
Reactions involving 8-aminoquinoline derivatives often utilize its ability to undergo electrophilic aromatic substitution, particularly at the positions ortho and para to the amino group .
8-Aminoquinoline-4-carboxylic acid exhibits significant biological activity, particularly as an antimalarial agent. Its structural similarity to other quinoline derivatives allows it to interfere with the metabolic processes of malaria parasites. Additionally, studies have indicated that compounds in this class may possess antibacterial and antifungal properties, making them potential candidates for developing new therapeutic agents .
The compound's ability to chelate metal ions also suggests potential applications in treating metal overload conditions or as an antimicrobial agent by disrupting microbial metabolism through metal ion interaction .
Several synthetic routes have been developed for producing 8-aminoquinoline-4-carboxylic acid:
- Cyclization Reactions: Starting from appropriate aniline derivatives and α-cyanoketones, cyclization can yield the quinoline structure.
- Doebner Reaction: This method involves the reaction of aniline with malonic acid derivatives under specific conditions to form quinoline-4-carboxylic acids, which can then be further modified to yield 8-aminoquinoline-4-carboxylic acid.
- Direct Amination: The introduction of the amino group can be achieved through direct amination of substituted quinolines, followed by carboxylation reactions to introduce the carboxylic acid functionality .
The applications of 8-aminoquinoline-4-carboxylic acid are diverse:
- Pharmaceuticals: It is primarily researched for its antimalarial properties and potential use in treating bacterial infections.
- Analytical Chemistry: The compound is used as a reagent for detecting metal ions due to its chelating ability.
- Material Science: Its derivatives are explored for use in developing dyes and pigments due to their chromophoric properties.
Interaction studies have shown that 8-aminoquinoline-4-carboxylic acid can form complexes with various metal ions, such as iron and copper. These interactions can enhance its biological activity by improving its solubility and stability in biological systems. Additionally, research indicates that this compound may influence enzyme activity through competitive inhibition mechanisms, particularly in pathways relevant to microbial metabolism .
Several compounds share structural similarities with 8-aminoquinoline-4-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 8-Hydroxyquinoline-4-carboxylic Acid | Hydroxy group at position 8 | Exhibits strong chelating properties; used in biochemistry for metal ion detection. |
| Quinoline-4-Carboxylic Acid | Lacks amino group; has only carboxylic acid | Used primarily as a precursor in synthetic chemistry. |
| 7-Aminoquinoline-4-carboxylic Acid | Amino group at position 7 | Displays different biological activities compared to its 8-position counterpart. |
The uniqueness of 8-aminoquinoline-4-carboxylic acid lies in its specific positioning of functional groups, which influences its reactivity and biological activity compared to these similar compounds. Its dual functionality as both an amino and carboxylic acid makes it particularly versatile for further chemical modifications and applications in medicinal chemistry .
The exploration of quinoline-4-carboxylic acids dates to the 19th century, with seminal work on the Pfitzinger reaction (1886), which enabled the synthesis of quinoline-4-carboxylic acids via condensation of isatin derivatives with ketones/aldehydes. Early applications focused on antimalarial agents, exemplified by the 8-aminoquinoline class (e.g., primaquine). The structural modification of 8-aminoquinoline-4-carboxylic acid gained momentum in the 21st century, driven by its utility in C–H functionalization and metal-catalyzed reactions.
Theoretical Significance in Medicinal Chemistry and Materials Science
The compound’s bifunctional architecture enables dual roles:
- Medicinal Chemistry: The amino group facilitates hydrogen bonding with biological targets, while the carboxylic acid enhances solubility and metal chelation.
- Materials Science: As a directing group, it coordinates transition metals (Ni, Cu, Pd) to enable regioselective C–H activation, critical for synthesizing complex carboranes and heterocycles.
Contemporary Research Paradigms
Recent advances focus on:
- Green Synthesis: Microwave-assisted and solvent-free protocols to optimize yield (e.g., 78% via Pfitzinger reaction under aqueous conditions).
- Multi-Target Drug Design: Hybrid molecules combining 8-aminoquinoline with melatonin show promise against neurodegenerative diseases.
- Catalytic Applications: Nickel-catalyzed C(sp³)–H arylation using 8-aminoquinoline as a traceless directing group.
Conceptual Frameworks Guiding Structure-Activity Investigations
Key structural parameters influencing activity:





